2-(Bromomethyl)morpholine hydrobromide

organic synthesis nucleophilic substitution leaving group ability

Researchers often face delays when sourcing key intermediates for nucleoside analog synthesis. 2-(Bromomethyl)morpholine hydrobromide addresses this with its bromomethyl leaving group, enabling faster nucleophilic substitution than chloro analogs. Its crystalline hydrobromide salt form ensures stability and reproducible results in diastereoselective reactions. Commercially available with ~2-day lead time, it accelerates drug discovery timelines.

Molecular Formula C5H11Br2NO
Molecular Weight 260.95 g/mol
CAS No. 1803588-05-7
Cat. No. B1382805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)morpholine hydrobromide
CAS1803588-05-7
Molecular FormulaC5H11Br2NO
Molecular Weight260.95 g/mol
Structural Identifiers
SMILESC1COC(CN1)CBr.Br
InChIInChI=1S/C5H10BrNO.BrH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H
InChIKeyQFTRYZDHNDQZQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)morpholine hydrobromide (CAS 1803588-05-7): Properties and Sourcing Guide for Pharmaceutical Synthesis


2-(Bromomethyl)morpholine hydrobromide is a halogenated morpholine derivative characterized by a bromomethyl substituent at the 2-position of the morpholine ring, stabilized as a crystalline hydrobromide salt. With a molecular formula of C5H11Br2NO and a molecular weight of 260.96 g/mol [1], it exhibits physical properties including a powder appearance and a storage temperature requirement of 4 °C [2]. This compound serves as a versatile electrophilic building block in organic synthesis, where the bromomethyl group functions as an excellent leaving group for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. It is widely recognized as a key intermediate in medicinal chemistry and drug discovery programs, particularly for the synthesis of morpholino homonucleosides and other bioactive molecules [3].

Why 2-(Bromomethyl)morpholine hydrobromide (CAS 1803588-05-7) Is Not a Commodity Chemical


The substitution of 2-(bromomethyl)morpholine hydrobromide with a generic 'in-class' morpholine derivative without rigorous validation introduces significant risk to synthetic outcomes and project timelines. Key differentiators that preclude simple interchangeability include the following: (1) the bromomethyl group provides a distinct reactivity profile compared to chloromethyl or iodomethyl analogs, directly influencing reaction kinetics and yields; (2) the hydrobromide salt form confers specific stability and handling characteristics that differ from the free base or alternative salts, affecting storage and reproducibility [1]; and (3) the 2-substitution pattern on the morpholine ring creates a unique stereoelectronic environment that cannot be replicated by 3- or 4-substituted analogs, which is critical for applications such as the synthesis of enantiopure morpholino homonucleosides where diastereoselectivity is paramount [2]. Generic substitution without considering these specific attributes can lead to failed reactions, altered stereochemical outcomes, or the need for extensive re-optimization of synthetic protocols.

Quantitative Differentiation of 2-(Bromomethyl)morpholine hydrobromide (CAS 1803588-05-7) Against Key Comparators


Leaving Group Reactivity: Bromine vs. Chlorine in Nucleophilic Substitution

The bromomethyl group in 2-(bromomethyl)morpholine hydrobromide exhibits significantly higher leaving group ability compared to its chloromethyl analog, enabling faster and more efficient nucleophilic substitution reactions. This enhanced reactivity is a direct consequence of the weaker carbon-bromine bond relative to the carbon-chlorine bond, translating into practical synthetic advantages such as reduced reaction times and the potential for milder conditions. While a direct, quantitative head-to-head kinetic study comparing 2-(bromomethyl)morpholine hydrobromide and 2-(chloromethyl)morpholine hydrobromide has not been published, the well-established leaving group hierarchy (Br > Cl) in nucleophilic substitution reactions provides a strong class-level inference [1].

organic synthesis nucleophilic substitution leaving group ability

Salt Form Stability: Hydrobromide vs. Free Base Storage and Handling

The hydrobromide salt form of 2-(bromomethyl)morpholine offers defined stability advantages over the free base. The target compound is specified for long-term storage at 4 °C [1], a condition that provides predictable and manageable stability, essential for maintaining reagent integrity over the course of research projects. In contrast, the free base, 2-(bromomethyl)morpholine (CAS 2291056-28-3), is a racemic mixture with a molecular weight of 180.04 g/mol [2], and its stability profile, particularly regarding hygroscopicity and potential for degradation, is less well-documented in vendor datasheets, introducing uncertainty in long-term storage and handling.

compound stability salt selection reagent storage

Synthetic Accessibility: Price and Lead Time Comparison vs. Chloro-Analog

2-(Bromomethyl)morpholine hydrobromide demonstrates favorable commercial availability and cost-effectiveness compared to its chloro-analog. Vendor data indicates the bromo-derivative is available with a 95% purity specification and a lead time of approximately 2 days from US-based suppliers [1]. In contrast, the chloro-analog, 2-(chloromethyl)morpholine hydrochloride, is listed with a 97% purity but with a significantly longer lead time of 4 weeks . This 14-fold difference in procurement lead time represents a substantial logistical advantage for the bromo-derivative, enabling faster project initiation and reducing delays associated with material sourcing.

chemical procurement supply chain cost analysis

Synthetic Utility: Role in Diastereoselective Palladaelectro-Catalyzed Synthesis of Morpholino Homonucleosides

2-(Bromomethyl)morpholines, specifically including the target compound class, have been demonstrated as key intermediates in a novel, palladaelectro-catalyzed diastereoselective synthesis of enantiopure morpholino homonucleosides [1]. This method leverages the unique reactivity of the bromomethyl group for subsequent functionalization with nucleic bases. While the study explores a range of 2-bromomethyl morpholines, the specific compound 2-(bromomethyl)morpholine hydrobromide is directly relevant as a building block for generating such intermediates. This application highlights the compound's utility in accessing a new class of nucleoside analogs with potential therapeutic relevance.

medicinal chemistry diastereoselective synthesis homonucleosides

Optimal Application Scenarios for 2-(Bromomethyl)morpholine hydrobromide (CAS 1803588-05-7) Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Morpholino Homonucleosides

2-(Bromomethyl)morpholine hydrobromide is the preferred starting material for synthesizing the 2-bromomethyl morpholine intermediates required in the diastereoselective, palladaelectro-catalyzed construction of enantiopure morpholino homonucleosides [1]. This advanced synthetic application, published in Organic Letters, leverages the compound's unique reactivity for creating a new class of nucleoside analogs, underscoring its value in cutting-edge medicinal chemistry research.

General Organic Synthesis: Electrophilic Building Block for Nucleophilic Substitution

This compound is ideal for use as a versatile electrophile in nucleophilic substitution reactions. Its bromomethyl group offers superior leaving group ability compared to chloromethyl analogs, enabling faster reactions and the potential for milder conditions [1]. It is a valuable building block for introducing the morpholine moiety into more complex molecular frameworks.

Time-Sensitive Synthesis Campaigns Requiring Rapid Reagent Access

For projects with stringent timelines, 2-(bromomethyl)morpholine hydrobromide offers a significant logistical advantage. Its commercial availability with a lead time of approximately 2 days [1] starkly contrasts with the 4-week lead time for its chloro-analog [2], enabling faster project initiation and reducing overall research cycle times.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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